molecular formula C5H10O2 B2704332 1-(Oxetan-3-yl)ethan-1-ol CAS No. 1510447-35-4

1-(Oxetan-3-yl)ethan-1-ol

Cat. No.: B2704332
CAS No.: 1510447-35-4
M. Wt: 102.133
InChI Key: WAHUSPCROMGYQZ-UHFFFAOYSA-N
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Description

1-(Oxetan-3-yl)ethan-1-ol is an organic compound with the molecular formula C5H10O2 It features an oxetane ring, a four-membered cyclic ether, attached to an ethan-1-ol group

Preparation Methods

Synthetic Routes and Reaction Conditions

1-(Oxetan-3-yl)ethan-1-ol can be synthesized through several methods. One common approach involves the cyclization of 3-chloropropyl acetate with potassium hydroxide at elevated temperatures (around 150°C). This reaction yields oxetane, which can then be further functionalized to produce this compound .

Another method involves the intramolecular etherification of suitable precursors, such as epoxides or halohydrins, under acidic or basic conditions. This approach allows for the formation of the oxetane ring, which can then be modified to introduce the ethan-1-ol group .

Industrial Production Methods

Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to maximize yield and purity. The choice of starting materials, catalysts, and reaction conditions is crucial to ensure efficient production. Common industrial methods may include continuous flow processes and the use of advanced catalytic systems to enhance reaction efficiency and selectivity .

Chemical Reactions Analysis

Types of Reactions

1-(Oxetan-3-yl)ethan-1-ol undergoes various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form corresponding carbonyl compounds.

    Reduction: The oxetane ring can be reduced under specific conditions to yield open-chain alcohols.

    Substitution: The hydroxyl group can be substituted with other functional groups using appropriate reagents.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and pyridinium chlorochromate.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.

    Substitution: Reagents like thionyl chloride or phosphorus tribromide can facilitate substitution reactions.

Major Products Formed

Scientific Research Applications

1-(Oxetan-3-yl)ethan-1-ol has several applications in scientific research:

    Medicinal Chemistry: It is used as a building block for the synthesis of pharmaceutical compounds due to its unique structural properties.

    Synthetic Organic Chemistry: It serves as an intermediate in the synthesis of complex molecules, including natural products and polymers.

    Biological Studies: The compound is used in studies related to enzyme inhibition and receptor binding due to its ability to interact with biological targets.

    Industrial Applications: It is employed in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 1-(Oxetan-3-yl)ethan-1-ol involves its interaction with molecular targets through its functional groups. The oxetane ring can undergo ring-opening reactions, leading to the formation of reactive intermediates that can interact with enzymes, receptors, or other biological molecules. These interactions can modulate biological pathways and result in specific physiological effects .

Comparison with Similar Compounds

Similar Compounds

    Oxetan-3-ol: Similar in structure but lacks the ethan-1-ol group.

    Thietan-3-ol: Contains a sulfur atom in place of the oxygen atom in the oxetane ring.

    Oxetan-3-one: Features a carbonyl group instead of the hydroxyl group.

Uniqueness

1-(Oxetan-3-yl)ethan-1-ol is unique due to the presence of both the oxetane ring and the ethan-1-ol group. This combination imparts distinct chemical and physical properties, making it a valuable compound for various applications. Its ability to undergo diverse chemical reactions and interact with biological targets further enhances its utility in research and industry .

Properties

IUPAC Name

1-(oxetan-3-yl)ethanol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H10O2/c1-4(6)5-2-7-3-5/h4-6H,2-3H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WAHUSPCROMGYQZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C1COC1)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H10O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

102.13 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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